(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system. Its structure features electron-withdrawing 3,4-dichlorophenyl and electron-donating 3-methoxyphenyl substituents, which influence its physicochemical and electronic properties. Chalcones are widely studied for applications in nonlinear optics (NLO), pharmaceuticals, and materials science due to their conjugated π-system and tunable substituents .
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-10H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPUSSHOBJTJIQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H12Cl2O2
- Molecular Weight : 307.2 g/mol
- CAS Number : 918495-89-3
- IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Chalcones are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : Studies have shown that chalcone derivatives possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to the presence of the dichlorophenyl group, which enhances its interaction with microbial membranes .
- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies suggest that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages, making it a potential candidate for treating inflammatory diseases .
3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property makes it a potential lead compound for developing new antibiotics .
Material Science Applications
1. Photocatalytic Properties
Recent studies have explored the use of chalcone derivatives in photocatalysis. The unique structure of this compound allows it to absorb light effectively, making it suitable for applications in solar energy conversion and environmental remediation through the degradation of pollutants under UV light .
Agricultural Research Applications
1. Plant Growth Regulators
Chalcones are known to influence plant growth and development. Research indicates that this compound can act as a plant growth regulator by enhancing root elongation and biomass accumulation in certain crops. This property could be harnessed to improve agricultural productivity .
Case Studies
Comparison with Similar Compounds
Structural Comparisons
Substituents on the aryl rings significantly impact molecular geometry and crystal packing. Key structural parameters for selected analogs are summarized in Table 1.
Table 1: Structural Data of Selected Chalcone Derivatives
Key Observations:
- Crystal Packing: The triclinic system in is stabilized by O–H···O hydrogen bonds involving the 2-hydroxyphenyl group. In contrast, the target compound’s methoxy group lacks hydrogen-bonding capability, likely leading to weaker intermolecular interactions and different packing motifs.
- Substituent Effects: Chlorine substituents increase molecular polarity and density. For example, the dichlorophenyl analog in has a density of 1.463 g/cm³, higher than methoxy-substituted chalcones .
Electronic Properties
Substituents modulate electronic properties such as HOMO-LUMO gaps and dipole moments, critical for NLO applications.
Table 2: Electronic and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (Cl): Chlorine substituents lower the HOMO-LUMO gap, enhancing charge transfer efficiency, as seen in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
